N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-oxo-N-(3,4,5-trimethoxybenzyl)-2H-chromene-3-carboxamide
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Overview
Description
N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-oxo-N-(3,4,5-trimethoxybenzyl)-2H-chromene-3-carboxamide is a complex organic compound that features a unique combination of functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-oxo-N-(3,4,5-trimethoxybenzyl)-2H-chromene-3-carboxamide typically involves multiple steps:
Formation of the chromene core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the carboxamide group: This step involves the reaction of the chromene derivative with an amine, such as 3,4,5-trimethoxybenzylamine, under conditions that promote amide bond formation.
Incorporation of the dioxidotetrahydrothiophenyl group: This step may involve the reaction of the intermediate with a sulfone derivative under suitable conditions to introduce the dioxidotetrahydrothiophenyl moiety.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-oxo-N-(3,4,5-trimethoxybenzyl)-2H-chromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.
Substitution: Reagents such as halogens, nucleophiles, and electrophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-oxo-N-(3,4,5-trimethoxybenzyl)-2H-chromene-3-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: Its properties may be exploited in the development of new materials with specific electronic or optical characteristics.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions at the molecular level.
Industrial Applications: It may serve as an intermediate in the synthesis of other complex molecules or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism by which N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-oxo-N-(3,4,5-trimethoxybenzyl)-2H-chromene-3-carboxamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological or chemical effects.
Comparison with Similar Compounds
Similar Compounds
- N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,4,5-triethoxy-N-isobutylbenzamide
- N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-5-phenyl-1H-pyrazole-3-carboxamide
Uniqueness
N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-oxo-N-(3,4,5-trimethoxybenzyl)-2H-chromene-3-carboxamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties
Properties
Molecular Formula |
C24H25NO8S |
---|---|
Molecular Weight |
487.5 g/mol |
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-2-oxo-N-[(3,4,5-trimethoxyphenyl)methyl]chromene-3-carboxamide |
InChI |
InChI=1S/C24H25NO8S/c1-30-20-10-15(11-21(31-2)22(20)32-3)13-25(17-8-9-34(28,29)14-17)23(26)18-12-16-6-4-5-7-19(16)33-24(18)27/h4-7,10-12,17H,8-9,13-14H2,1-3H3 |
InChI Key |
KOOWGVZPZOXSSM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)CN(C2CCS(=O)(=O)C2)C(=O)C3=CC4=CC=CC=C4OC3=O |
Origin of Product |
United States |
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